molecular formula C13H11FO2 B6371208 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol CAS No. 1261951-81-8

5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol

Cat. No.: B6371208
CAS No.: 1261951-81-8
M. Wt: 218.22 g/mol
InChI Key: FVFZSHRXBAJDOZ-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a phenolic ring. This compound is of significant interest due to its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFZSHRXBAJDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683764
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-81-8
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol typically involves several steps. One common method starts with the acetylation of amino-phenol to form 4-acetaminophenol acetic ester. This intermediate undergoes a Fries rearrangement to produce 2-ethanoyl-4-acetaminophenol. Subsequent steps include the preparation of 2-ethanoyl-4-amino-phenol and finally, the fluorination and hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of cost-effective raw materials and mild reaction conditions is crucial. The total yield of the industrial process can reach up to 54.5%, making it a viable option for commercial production .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various fluorinated phenolic compounds, which can serve as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to target microtubule polymerization, leading to mitotic arrest in cancer cells. This action is mediated through the binding of the compound to tubulin, disrupting the normal function of the microtubules and inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the phenolic ring enhances its reactivity and potential for forming diverse derivatives .

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